molecular formula C21H23NO4 B15285396 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid

Cat. No.: B15285396
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-YFKXAPIDSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine: (Fmoc-Ile-OH) is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group of isoleucine, preventing unwanted side reactions during peptide chain assembly .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).

    Coupling Reactions: Fmoc-Ile-OH is used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds.

Major Products: The primary product of these reactions is the formation of peptide chains with the desired sequence of amino acids. The deprotection reaction yields free isoleucine, which can then participate in further coupling reactions .

Scientific Research Applications

Chemistry: Fmoc-Ile-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on a solid support, facilitating the study of protein structure and function .

Biology: In biological research, peptides synthesized using Fmoc-Ile-OH are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .

Medicine: Peptides synthesized with Fmoc-Ile-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines. They are also used in diagnostic assays and as biomarkers .

Industry: In the pharmaceutical industry, Fmoc-Ile-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of cosmetic peptides and in the development of new materials with specific properties .

Mechanism of Action

The primary function of Fmoc-Ile-OH is to protect the amino group of isoleucine during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation. This protection-deprotection strategy ensures the selective formation of peptide bonds without unwanted side reactions .

Comparison with Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-Leu-OH)
  • N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH)
  • N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH)

Uniqueness: Fmoc-Ile-OH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptides synthesized with it. This can influence the folding, stability, and biological activity of the resulting peptides .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13?,19-/m0/s1

InChI Key

QXVFEIPAZSXRGM-YFKXAPIDSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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